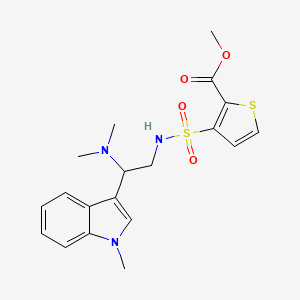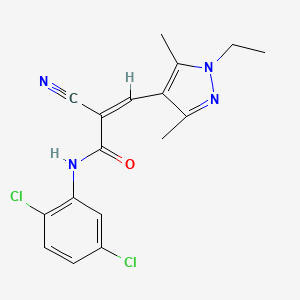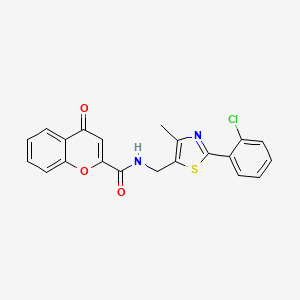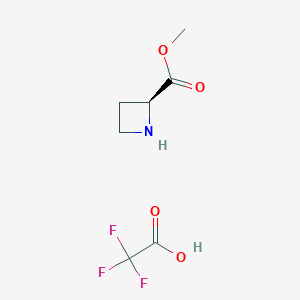![molecular formula C22H23NO2 B2525072 N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide CAS No. 951570-02-8](/img/structure/B2525072.png)
N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide, also known as DMF-DMA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This molecule belongs to the class of compounds known as amides, which are widely used in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide is not fully understood, but it is believed to involve the inhibition of enzyme activity through the formation of a covalent bond with the active site of the enzyme. This leads to a decrease in the breakdown of neurotransmitters, resulting in an increase in their levels in the brain.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide has been shown to have several biochemical and physiological effects, including the enhancement of cognitive function, the reduction of oxidative stress, and the modulation of neuroinflammation. These effects are believed to be mediated through its inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide in lab experiments is its potent inhibitory activity against several enzymes, which makes it a useful tool for studying the role of these enzymes in neurological disorders. However, one limitation of using N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide, including the development of more potent and selective inhibitors of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, the potential use of N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, warrants further investigation. Finally, the study of the mechanism of action of N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide may provide insights into the regulation of neurotransmitter levels in the brain and may lead to the development of new therapeutic agents.
Synthesis Methods
N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylbenzoyl chloride with furan-2-carboxylic acid, followed by the reduction of the resulting acid chloride with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with N,N-dimethylformamide and trifluoroacetic anhydride to yield N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide.
Scientific Research Applications
N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitter levels in the brain and are implicated in several neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-15-4-7-18(8-5-15)21-12-10-20(25-21)11-13-22(24)23-19-9-6-16(2)17(3)14-19/h4-10,12,14H,11,13H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJXVHJSFNUXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propan-2-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B2524994.png)
![N-(4-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2524995.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2524996.png)

![Phenylmethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2524999.png)
![4-isopropoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2525001.png)


![N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]benzohydrazide](/img/structure/B2525005.png)

![N-(3-chloro-4-fluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2525009.png)

![N-(2-(6-((2,4-dioxopentan-3-yl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2525011.png)